molecular formula C6H14N2 B193693 (R)-Azepan-3-amine CAS No. 124932-43-0

(R)-Azepan-3-amine

Cat. No.: B193693
CAS No.: 124932-43-0
M. Wt: 114.19 g/mol
InChI Key: WJUBYASTGWKFHK-ZCFIWIBFSA-N
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Description

®-Azepan-3-amine, also known as ®-3-Aminohexahydroazepine, is a chiral amine with a seven-membered ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of an amine group and a chiral center makes it a valuable building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Azepan-3-amine can be synthesized through several methods. One common approach involves the reduction of ®-3-Azidohexahydroazepine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of ®-3-Ketohexahydroazepine with ammonia or an amine source under hydrogenation conditions.

Industrial Production Methods: In industrial settings, ®-Azepan-3-amine is often produced via catalytic hydrogenation processes due to their efficiency and scalability. The use of high-pressure hydrogenation reactors and palladium or platinum catalysts ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Azepan-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ®-3-Aminohexahydroazepin-2-one using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to ®-3-Aminocyclohexane using strong reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: ®-3-Aminohexahydroazepin-2-one.

    Reduction: ®-3-Aminocyclohexane.

    Substitution: Various substituted azepanes depending on the substituent used.

Scientific Research Applications

®-Azepan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: ®-Azepan-3-amine is utilized in the production of specialty chemicals and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-Azepan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, leading to inhibition or activation of the target. The chiral center of the compound allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing side effects.

Comparison with Similar Compounds

    (S)-Azepan-3-amine: The enantiomer of ®-Azepan-3-amine, which may exhibit different biological activities due to its opposite chirality.

    Hexahydroazepine: A structurally similar compound lacking the amine group, used in different synthetic applications.

    Piperidine: A six-membered ring analog with similar chemical properties but different reactivity due to the smaller ring size.

Uniqueness: ®-Azepan-3-amine is unique due to its seven-membered ring structure combined with a chiral center and an amine group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3R)-azepan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUBYASTGWKFHK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428010
Record name (R)-Azepan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124932-43-0
Record name (R)-Azepan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-3-amino-Hexahydro-1H-Azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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